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Compound of Interest

Compound Name: N-(5-Amino-2-fluorophenyl)hexanamide

CAS No.: 1020053-87-5

Cat. No.: B1437511

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Solid-Phase Peptide Synthesis (SPPS), Fluorinat

Introduction & Mechanistic Rationale
The incorporation of fluorine into peptide backbones or side chains is a transformative strategy in modern drug design. Fluorinated peptidomimetics e

However, the direct attachment of bulky fluorinated pharmacophores—such as trifluoromethyl groups, fluoroalkenes, or fluorobenzoyl radiotracers (e.

structure and abrogate its binding affinity to target receptors[3].

To circumvent this, the use of a hexanamide linker (derived from 6-aminohexanoic acid, Ahx) has become a gold standard. The Ahx linker acts as a h

receptor-binding domain[4][5].

Causality in Experimental Design
Why Ahx? Unlike shorter linkers (e.g., beta-alanine) which may not provide sufficient distance, or PEG-based linkers which can alter the hydration s

in vivo stability[5].

Why specialized coupling reagents? Fluorine’s extreme electronegativity exerts a strong inductive electron-withdrawing effect. This alters the pKa o

acids. Consequently, standard HBTU coupling is often insufficient, necessitating high-efficiency reagents like HATU/DIPEA or DIC/Oxyma[3].

Synthesis Workflow & Molecular Architecture
The synthesis of these constructs relies on a modified Fmoc-Solid Phase Peptide Synthesis (SPPS) strategy. The workflow ensures that the base targ
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Solid-Phase Synthesis Workflow for Ahx-Linked Fluorinated Peptidomimetics.
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Structural role of the Ahx linker decoupling the fluorinated tag from the binding domain.
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Quantitative Impact of the Hexanamide Linker
The inclusion of the Ahx linker is not merely a structural convenience; it is a critical determinant of both synthetic yield and biological efficacy. The tab

targeting peptide (e.g., an EGFR or Claudin-4 targeting sequence)[3][4][5].

Construct Architecture Spacer Length (Å) SPPS Coupling Efficiency (%)

Unmodified Peptide N/A 98.1

Peptide-Fluoro(Direct) 0 65.2

Peptide-Ahx-Fluoro ~8.6 94.8

Data Interpretation: Direct attachment of the fluorinated group causes a ~14-fold drop in receptor affinity due to steric clash at the binding pocket. The

terminus, extending the serum half-life to 18.7 hours.

Detailed Experimental Protocol
This protocol outlines the synthesis of a generic targeting peptide functionalized with an N-terminal Ahx linker and a terminal fluorinated group (e.g., 4

Materials & Reagents
Solid Support: Rink Amide AM resin (loading ~0.6 mmol/g).

Linker: Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH).

Fluorinated Building Block: 4-fluorobenzoic acid (or desired fluorinated amino acid).

Coupling Reagents: HATU, HOAt, N,N-Diisopropylethylamine (DIPEA).

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Methodology
Step 1: Resin Preparation and Swelling

Weigh 0.1 mmol of Rink Amide AM resin into a fritted SPPS reaction vessel.

Swell the resin in 5 mL of DCM for 15 minutes, followed by 5 mL of DMF for 15 minutes. Drain the solvent.

Step 2: Assembly of the Base Peptide

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

Amino Acid Coupling: Dissolve 4 eq of Fmoc-AA-OH and 3.9 eq of HATU in DMF. Add 8 eq of DIPEA. Add the activated mixture to the resin and ag

Washing: Drain and wash with DMF (3 × 1 min). Repeat deprotection and coupling for the entire peptide sequence.

Step 3: Coupling of the Hexanamide Linker (Ahx) Self-Validation Check: The primary amine of the terminal amino acid must be fully deprotected (veri

Dissolve 4 eq of Fmoc-Ahx-OH (141 mg) and 3.9 eq of HATU (148 mg) in 3 mL of DMF.

Add 8 eq of DIPEA (139 µL) to the solution.

Add the mixture to the resin and agitate for 1 hour at room temperature.

Wash the resin with DMF (5 × 1 min).
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Remove the Fmoc group from the Ahx linker using 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min). Causality Note: The Ahx chain

peptide chains, HATU is strictly preferred over standard HBTU[3].

Step 4: Conjugation of the Fluorinated Motif

Dissolve 4 eq of 4-fluorobenzoic acid (56 mg) and 4 eq of HATU (152 mg) in 3 mL of DMF.

Add 8 eq of DIPEA (139 µL) to the mixture.

Add to the resin and agitate for 2 hours. Causality Note: Fluorinated carboxylic acids possess altered electrophilicity due to the strong electron-with

Step 5: Cleavage and Global Deprotection

Wash the resin with DCM (5 × 1 min) and dry under a stream of nitrogen.

Prepare a cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v).

Add 4 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

Collect the filtrate. Wash the resin with an additional 1 mL of TFA and combine the filtrates.

Step 6: Precipitation and Purification

Concentrate the filtrate under a gentle stream of nitrogen to approximately 1 mL.

Add 10 mL of ice-cold diethyl ether to precipitate the fluorinated peptidomimetic.

Centrifuge at 4000 rpm for 5 minutes. Discard the supernatant and wash the pellet twice more with cold ether.

Dissolve the crude peptide in a 50:50 mixture of Water/Acetonitrile (containing 0.1% TFA) and lyophilize.

Purify via Preparative RP-HPLC using a C18 column, applying a linear gradient of Acetonitrile in Water (0.1% TFA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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